[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
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Overview
Description
“[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C6H12N4.2ClH/c1-3-10-4-8-9-6(10)5(2)7;;/h4-5H,3,7H2,1-2H3;2*1H
. This indicates that the compound consists of a 1,2,4-triazole ring with an ethyl group attached to it. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 213.11 .Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, which were screened for antimicrobial activities, showing good to moderate effectiveness against various microorganisms (Bektaş et al., 2007).
Biological Activity Assessment
- Özil et al. (2015) synthesized fused and non-fused 1,2,4-triazole derivatives, evaluating their antimicrobial, anti-lipase, and antiurease activities. This showcases the compound's potential in biological activity modulation (Özil et al., 2015).
Chemical Synthesis Techniques
- Glotova et al. (2013) described a method for assembling 1,2,4-triazol-4-amines, indicating advancements in chemical synthesis techniques involving triazole compounds (Glotova et al., 2013).
Nanotechnology Applications
- Naik et al. (2010) reported on using a 1,2,4-triazole derivative in engineering three-dimensional chains of porous nanoballs, illustrating the compound's utility in nanotechnology and materials science (Naik et al., 2010).
Cytotoxicity and Immunological Effects
- Mavrova et al. (2009) synthesized 1,2,4-triazole derivatives and evaluated their cytotoxicity and effects on immunocompetent cells, highlighting the compound's relevance in medical research (Mavrova et al., 2009).
Spectroscopic and Structural Studies
- Şahin et al. (2014) conducted spectroscopic and structural studies on 1,2,4-triazole derivatives, providing insights into their molecular properties (Şahin et al., 2014).
Metal Complex Formation
- Sancak et al. (2007) explored the synthesis of Schiff base derivatives from a 1,2,4-triazole compound and their metal complexes, demonstrating the compound's potential in coordination chemistry (Sancak et al., 2007).
Coordination Geometries
- Kajdan et al. (2000) investigated the coordination geometries of 1,2,4-triazole complexes with various metals, shedding light on the compound's interaction with metal ions (Kajdan et al., 2000).
Efficient Synthesis Techniques
- Sun et al. (2010) described an efficient synthesis method for 1,2,4-triazole derivatives, highlighting improvements in chemical synthesis processes (Sun et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It’s known that triazole derivatives can interact with various biological targets due to their versatile nature . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Result of Action
Some triazole derivatives have demonstrated cytotoxic effects , suggesting potential applications in cancer treatment
Biochemical Analysis
Biochemical Properties
[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall biochemical processes within the cell . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other non-covalent interactions that stabilize the enzyme-compound complex.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on gene expression . Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . The compound’s triazole ring structure allows it to form stable complexes with target molecules, facilitating its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can become toxic, leading to adverse effects such as altered behavior and metabolic disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and the levels of various metabolites . The compound’s ability to modulate enzyme activity makes it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of the compound can also affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall role in cellular processes.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride involves the reaction of 4-ethyl-1H-1,2,4-triazole-3-amine with ethylene chlorohydrin followed by treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "4-ethyl-1H-1,2,4-triazole-3-amine", "ethylene chlorohydrin", "hydrochloric acid" ], "Reaction": [ "4-ethyl-1H-1,2,4-triazole-3-amine is reacted with ethylene chlorohydrin in the presence of a base such as sodium hydroxide to yield [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine.", "The resulting amine is then treated with hydrochloric acid to yield the dihydrochloride salt of [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride." ] } | |
CAS No. |
1301739-71-8 |
Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.65 g/mol |
IUPAC Name |
1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-4-8-9-6(10)5(2)7;/h4-5H,3,7H2,1-2H3;1H |
InChI Key |
ZNTHYMUJHYFTSX-UHFFFAOYSA-N |
SMILES |
CCN1C=NN=C1C(C)N.Cl.Cl |
Canonical SMILES |
CCN1C=NN=C1C(C)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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